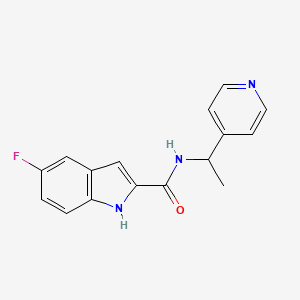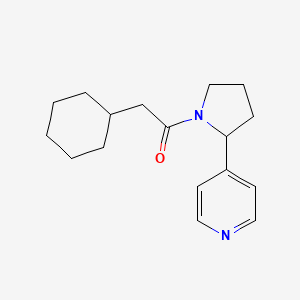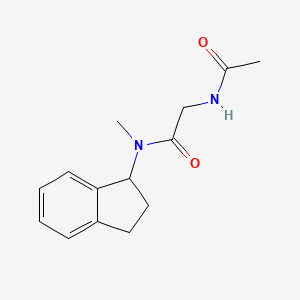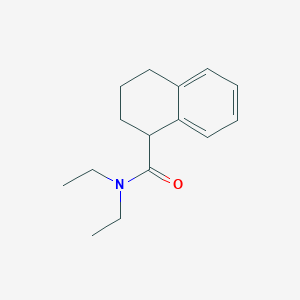
5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first identified in 2014 and has since gained popularity among drug users due to its high potency and effectiveness. However, its use has also been associated with various adverse effects, including addiction, psychosis, and even death. Despite this, 5F-MDMB-PICA has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide is similar to that of other synthetic cannabinoids, as it binds to the cannabinoid receptors in the brain and other tissues. The activation of these receptors leads to various physiological and biochemical effects, including altered perception, mood, and behavior. However, the exact mechanism of action of 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The use of 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide has been associated with various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also affects the central nervous system, leading to altered perception, mood, and behavior. Additionally, 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide has been shown to have potential therapeutic effects, including anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide in lab experiments is its high potency and effectiveness, which allows for accurate and reliable results. Additionally, its synthetic nature allows for easy modification and customization of its properties. However, the use of 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide also has several limitations, including its potential toxicity and adverse effects, as well as the lack of standardization and regulation in its production and use.
Future Directions
For its use include the development of new drugs and therapies, the investigation of the endocannabinoid system, and the exploration of its potential as a tool for studying synthetic cannabinoids.
Synthesis Methods
The synthesis of 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide involves several steps, including the preparation of the indole-2-carboxamide precursor, followed by the introduction of the 5-fluoro substituent and the pyridin-4-ylethyl moiety. The final product is obtained through purification and characterization techniques such as chromatography and spectroscopy. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a tool to investigate the endocannabinoid system and its receptors, as well as to study the effects of synthetic cannabinoids on the human body. Additionally, 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide has been used in the development of new drugs and therapies for various medical conditions, including cancer, pain, and inflammation.
properties
IUPAC Name |
5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-10(11-4-6-18-7-5-11)19-16(21)15-9-12-8-13(17)2-3-14(12)20-15/h2-10,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANOPZUCYNTNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentyl 2-[(3-bromobenzoyl)amino]-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7493946.png)

![1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493953.png)
![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)





![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)

![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)